![molecular formula C13H21NO B2384559 2,2-Dimethyl-1-((1R,5S)-3-Methylen-8-azabicyclo[3.2.1]octan-8-yl)propan-1-on CAS No. 2320860-95-3](/img/structure/B2384559.png)
2,2-Dimethyl-1-((1R,5S)-3-Methylen-8-azabicyclo[3.2.1]octan-8-yl)propan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[321]octan-8-yl)propan-1-one is a complex organic compound featuring a bicyclic structure with a nitrogen atom
Wissenschaftliche Forschungsanwendungen
Molecular Formula
The molecular formula of 2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is C13H19N, with a molecular weight of approximately 205.30 g/mol.
Structural Characteristics
The compound features a bicyclic structure that allows for specific interactions with biological targets, making it an essential compound for studying enzyme-substrate interactions and protein-ligand binding.
Synthetic Chemistry
2,2-Dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one serves as a valuable building block in the synthesis of complex organic molecules. Its stereochemistry is particularly useful in asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds efficiently.
Table 1: Synthetic Applications
Application Type | Description |
---|---|
Building Block | Used in the synthesis of pharmaceuticals and agrochemicals |
Chiral Auxiliary | Facilitates the production of enantiomerically pure compounds |
Biological Research
The compound's unique structure enables it to interact with various biological targets, making it a tool for studying enzyme kinetics and receptor-ligand interactions.
Case Study: Enzyme Interaction
In studies involving acetylcholinesterase, 2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one was shown to inhibit enzyme activity effectively, providing insights into potential therapeutic applications for neurodegenerative diseases.
Industrial Applications
The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes. Its ability to undergo multiple chemical reactions (e.g., oxidation, reduction) makes it suitable for diverse synthetic pathways.
Table 2: Industrial Applications
Application Type | Description |
---|---|
Fine Chemicals | Used in the synthesis of specialty chemicals |
Intermediate | Acts as a precursor in the production of various compounds |
Comparison with Simi
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the scaffold, which is crucial for obtaining the desired stereochemistry . This process often starts with an acyclic starting material that contains all the required stereochemical information, allowing for the stereocontrolled formation of the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bicyclic structures with nitrogen atoms, such as tropane alkaloids and their derivatives . These compounds share structural similarities but differ in their specific functional groups and stereochemistry.
Uniqueness
2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biologische Aktivität
2,2-Dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a compound of interest due to its potential biological activities and applications in pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure which contributes to its biological properties. The IUPAC name reflects its complex stereochemistry, indicating the presence of a bicyclic azabicyclo structure.
Property | Value |
---|---|
Molecular Formula | C13H19N |
Molecular Weight | 205.30 g/mol |
CAS Number | 5794-03-6 |
InChIKey | CRPUJAZIXJMDBK-VEDVMXKPSA-N |
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Acetylcholinesterase Inhibition : Compounds in this class have shown potential in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This activity suggests implications for treating neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which may contribute to their neuroprotective effects. This property is vital in mitigating oxidative stress-related damage in neuronal cells .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Neuroprotective Effects : A study on piperazine derivatives indicated that certain structural modifications could enhance neuroprotective effects against oxidative stress in neuronal models. These findings suggest that similar modifications in 2,2-dimethyl compounds may yield beneficial effects .
- Inhibition of Amyloid Aggregation : Research has shown that certain piperazine derivatives can inhibit amyloid peptide aggregation, a hallmark of Alzheimer's disease pathology. The structural similarity to 2,2-dimethyl compounds raises the possibility that they could exhibit similar properties .
- Molecular Docking Studies : Virtual screening techniques have been employed to predict the binding affinity of various derivatives to AChE. These studies highlight the importance of specific functional groups and steric configurations in enhancing biological activity .
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-9-7-10-5-6-11(8-9)14(10)12(15)13(2,3)4/h10-11H,1,5-8H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLRMAFUVTUJCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C2CCC1CC(=C)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.